2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-indol-4-yl)propanoic acid
Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-indol-4-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and an indole moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-indol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate binding.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of synthetic peptides and proteins for various industrial applications.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-indol-4-yl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the indole moiety: The indole ring is introduced through a series of reactions involving the appropriate starting materials, such as indole-3-acetic acid.
Coupling reaction: The protected amino acid and the indole derivative are coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and flow chemistry techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-indol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The Fmoc group can be removed through a substitution reaction using piperidine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amino acid derivatives.
Substitution: Deprotected amino acids.
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-indol-4-yl)propanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. The indole moiety can interact with various molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: Similar compounds include other Fmoc-protected amino acids like Fmoc-phenylalanine and Fmoc-tryptophan.
Indole derivatives: Compounds such as indole-3-acetic acid and indole-3-butyric acid share structural similarities.
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-indol-4-yl)propanoic acid is unique due to its combination of the Fmoc protecting group and the indole moiety. This dual functionality makes it particularly useful in peptide synthesis and other chemical applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c29-25(30)24(14-16-6-5-11-23-17(16)12-13-27-23)28-26(31)32-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-13,22,24,27H,14-15H2,(H,28,31)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVFXTSCQFAXNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CNC5=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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